N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea
Overview
Description
N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea (DFMQ) is an important compound in the field of medicinal chemistry. It is a highly versatile compound that has been used for a variety of research applications and has been studied for its potential therapeutic effects. DFMQ has been used in the synthesis of various compounds and is also used in the development of drugs, including those used in cancer therapy. Additionally, DFMQ has been studied for its biological activity, biochemical and physiological effects, and pharmacodynamics.
Scientific research applications
Fluorescent Chemosensor for Fluoride Ion
N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea has been utilized as a highly selective colorimetric and ratiometric fluorescent chemosensor for fluoride ion. This application is based on a proton transfer mechanism, providing a significant fluorescent response to fluoride and allowing reversible usage and recovery for multiple cycles (Jia et al., 2009).
Orexin-1 Receptor Binding
The compound has been characterized for its binding to the human orexin-1 receptor. This research is significant in understanding its interaction with receptor sites, offering insights into potential therapeutic applications (Langmead et al., 2004).
Antiatherosclerotic Activity
Studies have explored the structure-activity relationships of this compound, particularly its role as a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase, and its potential antiatherosclerotic effects. This research has highlighted its therapeutic potential in reducing atherosclerotic plaque development (Kimura et al., 1993).
Antimicrobial and Anti-Inflammatory Evaluation
The compound has been evaluated for its antimicrobial and anti-inflammatory properties. This includes studying its effects on pro-inflammatory cytokines and pathogenic bacteria and fungi, which is crucial for developing new therapeutic agents (Keche et al., 2013).
Antitumor Agents
There is significant research indicating the use of N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea in antitumor activity. These studies involve synthesizing and evaluating derivatives of the compound for their potential in treating solid tumors (Atwell et al., 1989).
Molecular Imaging Agents for Angiogenesis
The compound's derivatives have been explored as molecular imaging agents, particularly for angiogenesis. This involves the formation of fluorine-18 labeled diaryl ureas, offering valuable tools in molecular imaging (Ilovich et al., 2008).
Molecular Logic Switches
Its derivatives have been implemented in molecular logic switches, particularly focusing on photophysical properties like solvatochromism, acidochromism, and electron transfer processes. This application is significant in the field of molecular electronics (Uchacz et al., 2016).
Synthesis of Dihydropyrimidin-2-One
The compound has been used in synthesizing 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, indicating its role in the formation of complex organic structures (Qiu-jin, 2010).
VEGFR-2 Tyrosine Kinase Inhibitors
There is extensive research into the use of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, including N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea, as potent inhibitors of the VEGFR-2 tyrosine kinase. This is particularly significant in cancer research and therapy (Kubo et al., 2005).
properties
IUPAC Name |
1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3/h4-10H,1-3H3,(H2,22,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTARFZSNUAGHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402022 | |
Record name | SB-408124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea | |
CAS RN |
288150-92-5 | |
Record name | N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N′-[4-(dimethylamino)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288150-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-408124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-408124 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SB-408124 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3YT74C744 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.